Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate is a synthetic compound belonging to the amino-3,5-dicyanopyridine chemical class. [] This compound exhibits high affinity for the human A1 adenosine receptor (hA1AR) and acts as an inverse agonist. [] Notably, it demonstrates a mixed profile by acting as an antagonist for A2A and A2B adenosine receptors. [] This compound has been investigated for its potential to alleviate neuropathic pain, particularly that induced by oxaliplatin. []
Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate (10) was synthesized as part of a broader series of amino-3,5-dicyanopyridines (compounds 1-31). [] While the specific synthetic procedure for compound 10 is not detailed in the provided abstracts, the general approach likely involved modifications to the amino-3,5-dicyanopyridine core structure. These modifications likely involved reacting a precursor molecule containing the core structure with various reagents to introduce the desired substituents, such as the furan-2-yl group and the methyl acetate group.
Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate exerts its antineuropathic effects by interacting with adenosine receptors, primarily the A1AR, where it acts as an inverse agonist. [] Furthermore, its ability to reduce oxaliplatin-induced neuropathic pain is suggested to involve the alpha7 subtype of nicotinic acetylcholine receptors (nAChRs). [] This mechanism is similar to that of caffeine, a non-selective adenosine receptor antagonist. [] Molecular modeling studies were likely conducted to better understand the structure-activity relationships (SARs) and the specific interactions of this compound with its target receptors. []
The primary application of Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate explored in the provided research is its potential as an antineuropathic agent. [] Specifically, it has demonstrated efficacy in reducing oxaliplatin-induced neuropathic pain, likely through its interaction with adenosine receptors and potentially involving the alpha7 subtype of nAChRs. []
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.:
CAS No.: